molecular formula C19H18N2O2S B2376522 N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide CAS No. 1286710-00-6

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2376522
CAS RN: 1286710-00-6
M. Wt: 338.43
InChI Key: ROVWZMIACZSHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide, also known as FM-PMB, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. FM-PMB is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide involves the inhibition of specific enzymes that are involved in the production of beta-amyloid and the growth of cancer cells. N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has been shown to inhibit the activity of enzymes such as beta-secretase and matrix metalloproteinase, which are involved in the production and degradation of beta-amyloid and the growth of cancer cells, respectively.
Biochemical and physiological effects:
N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has been shown to have significant biochemical and physiological effects in scientific research. It has been shown to inhibit the production of beta-amyloid and the growth of cancer cells, as well as to induce apoptosis, or programmed cell death, in cancer cells. N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has several advantages for lab experiments, including its specificity and potency in inhibiting specific enzymes involved in disease development. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to determine the optimal dosage and administration of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide for therapeutic use. Finally, more research is needed to explore the potential of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.

Synthesis Methods

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide can be synthesized using a specific method that involves the reaction of 2-(methylthio)benzoyl chloride with furan-2-carboxaldehyde and pyridine-2-carboxaldehyde. The resulting product is then purified using column chromatography. The synthesis method of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has been studied extensively, and it has been shown to be a reliable and efficient method for producing this compound.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-24-18-10-3-2-9-17(18)19(22)21(14-16-8-6-12-23-16)13-15-7-4-5-11-20-15/h2-12H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVWZMIACZSHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.